molecular formula C11H24N2O2 B1305361 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol CAS No. 842955-16-2

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol

Cat. No.: B1305361
CAS No.: 842955-16-2
M. Wt: 216.32 g/mol
InChI Key: YISICUIXWFCQGK-UHFFFAOYSA-N
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Description

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This compound is characterized by the presence of a piperazine ring and a tert-butoxy group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol typically involves the reaction of piperazine with tert-butyl glycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The tert-butoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .

Comparison with Similar Compounds

1-tert-Butoxy-3-piperazin-1-yl-propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-9-10(14)8-13-6-4-12-5-7-13/h10,12,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISICUIXWFCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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